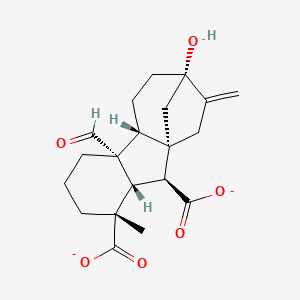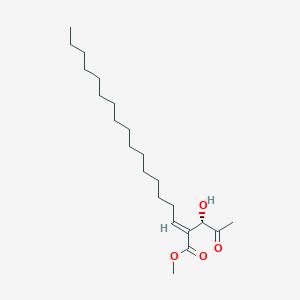
Secosubamolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secosubamolide A is a natural product found in Cinnamomum subavenium with data available.
Applications De Recherche Scientifique
Cytotoxic Effects
Secosubamolide A has been studied for its cytotoxic effects. In a study on the constituents of the stems of Cinnamomum subavenium, this compound was identified as having DNA-damaging effects in a dose-dependent manner on human colorectal cancer cell lines (Chen et al., 2007). Similarly, from the leaves of Cinnamomum subavenium, this compound, among other compounds, was found to cause DNA damage in a dose- and time-dependent manner (Kuo et al., 2008).
Inhibition of Nitric Oxide Production
Another study identified secosubamolide F, a derivative of secosubamolide, from the roots of Lindera glauca. This compound was found to inhibit nitric oxide production in lipopolysaccharide-activated cells and suppress the production of inducible nitric oxide synthase (iNOS), indicating its potential in inflammatory and immune responses (Ruan et al., 2021).
Anti-inflammatory and Antibacterial Activities
Secosubamolide, along with other compounds, was isolated from the stem of Cinnamomum validinerve and exhibited potent inhibition on neutrophil superoxide anion generation and elastase release. This indicates potential anti-inflammatory properties. Additionally, it showed bacteriostatic effects against Propionibacterium acnes in vitro, suggesting potential applications in acne therapy (Yang et al., 2020).
Propriétés
Formule moléculaire |
C22H40O4 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
methyl (E)-2-[(1S)-1-hydroxy-2-oxopropyl]octadec-2-enoate |
InChI |
InChI=1S/C22H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26-3)21(24)19(2)23/h18,21,24H,4-17H2,1-3H3/b20-18+/t21-/m1/s1 |
Clé InChI |
GLIPXQAGIQSPTQ-BIZYMNTOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C(\[C@@H](C(=O)C)O)/C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC |
Synonymes |
secosubamolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)
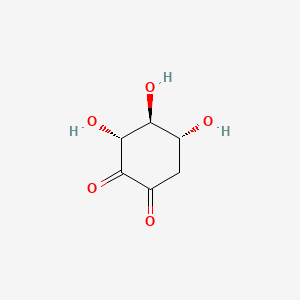
![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)
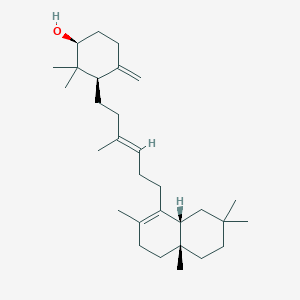
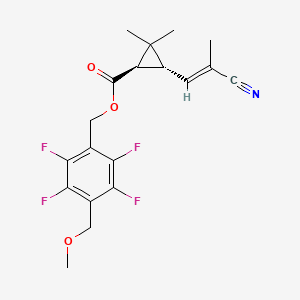

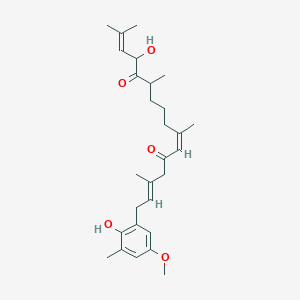
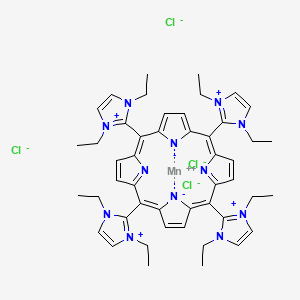
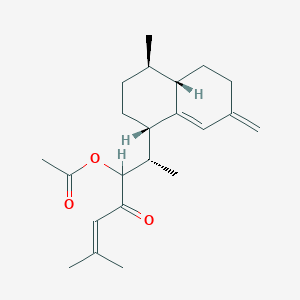
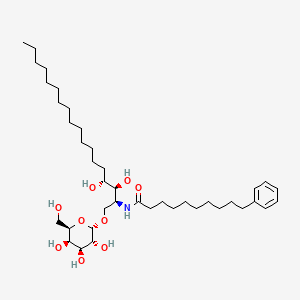
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)
